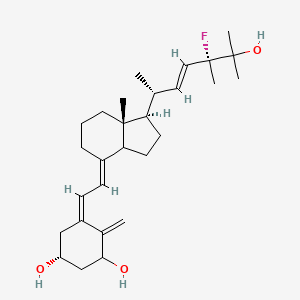

24-Fluoro-1,25-dihydroxyvitamin D2

Beschreibung

Eigenschaften

Molekularformel |

C28H43FO3 |

|---|---|

Molekulargewicht |

446.6 g/mol |

IUPAC-Name |

(1R,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(E,2R,5R)-5-fluoro-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C28H43FO3/c1-18(13-15-28(6,29)26(3,4)32)23-11-12-24-20(8-7-14-27(23,24)5)9-10-21-16-22(30)17-25(31)19(21)2/h9-10,13,15,18,22-25,30-32H,2,7-8,11-12,14,16-17H2,1,3-6H3/b15-13+,20-9+,21-10-/t18-,22-,23-,24?,25?,27-,28-/m1/s1 |

InChI-Schlüssel |

NYQPKLHIAIIMRX-DYKRWQGZSA-N |

Isomerische SMILES |

C[C@H](/C=C/[C@](C)(C(C)(C)O)F)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CC(C3=C)O)O)C |

Kanonische SMILES |

CC(C=CC(C)(C(C)(C)O)F)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 24-Fluoro-1,25-dihydroxyvitamin D2 involves multiple steps, including the introduction of a fluorine atom at the 24th position. One common method is the Sharpless dihydroxylation followed by a deoxyfluorination reaction. This process ensures the stereoselective introduction of the fluorine atom .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring that the final product meets the required standards for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

24-Fluoro-1,25-dihydroxyvitamin D2 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and fluorinating agents like diethylaminosulfur trifluoride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions include various fluorinated analogs of vitamin D2, which have distinct biological activities and applications .

Wissenschaftliche Forschungsanwendungen

24-Fluoro-1,25-dihydroxyvitamin D2 has several scientific research applications, including:

Chemistry: Used as a model compound to study the effects of fluorination on the biological activity of vitamin D analogs.

Biology: Investigated for its role in regulating calcium metabolism and bone health.

Medicine: Explored for its potential therapeutic applications in treating conditions like osteoporosis and other bone-related disorders.

Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry

Wirkmechanismus

The mechanism of action of 24-Fluoro-1,25-dihydroxyvitamin D2 involves binding to the vitamin D receptor (VDR) in target cells. This binding activates the VDR, which then regulates the expression of genes involved in calcium and phosphorus metabolism. The fluorine atom at the 24th position enhances the stability and potency of the compound, making it more effective in its biological functions .

Vergleich Mit ähnlichen Verbindungen

Fluorination Patterns

- 24-Fluoro-1,25-dihydroxyvitamin D₂ : Fluorination at C24 likely impedes CYP24A1-mediated catabolism, similar to 24,24-difluoro-1α,25-dihydroxyvitamin D₃, which shows prolonged biological activity due to resistance to 24-hydroxylation .

- 24,24-Difluoro-1α,25-dihydroxyvitamin D₃ : This D₃ analog exhibits 10-fold higher potency than calcitriol (1,25-dihydroxyvitamin D₃) in receptor-binding assays but retains significant calcemic effects .

- 26,27-Dihomo-1α,25-dihydroxyvitamin D₂ : Homologation at C26/C27 sterically hinders 25-hydroxylation, rendering it biologically inert unless pre-hydroxylated .

Backbone Variations

Table 1: Key Pharmacological Properties

*Relative to 1,25-(OH)₂D₃.

Key Findings:

Metabolic Stability : Fluorination at C24 in D₂ analogs likely mimics the enhanced stability seen in D₃ analogs like 24,24-difluoro-1α,25-dihydroxyvitamin D₃, which resists degradation 10-fold longer than calcitriol .

Calcemic Effects : Vitamin D₂ analogs, including fluorinated derivatives, generally induce less hypercalcemia than D₃ analogs. For example, 1α-hydroxyvitamin D₂ reduces intestinal calcium absorption by 50% compared to D₃ analogs .

Binding Affinity : Fluorination may partially offset the lower VDR affinity inherent to D₂ analogs. However, 1,25-(OH)₂D₂ still shows 1.3-fold lower displacement potency than 1,25-(OH)₂D₃ in competitive binding assays .

Therapeutic Implications

- Reduced Toxicity : Vitamin D₂ analogs are less toxic than D₃ analogs in animal models, making 24-fluoro-1,25-dihydroxyvitamin D₂ a candidate for chronic therapies .

- Assay Compatibility : Fluorinated D₂ metabolites may interfere with clinical assays for 25-hydroxyvitamin D₃, necessitating LC-MS/MS for accurate quantification .

Q & A

Q. What analytical methods are optimal for quantifying 24-Fluoro-1,25-dihydroxyvitamin D₂ in biological samples, and how should they be validated?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with derivatization agents like DMEQ-TAD is the gold standard for specificity and sensitivity, enabling simultaneous quantification of 24-Fluoro-1,25-dihydroxyvitamin D₂ and its metabolites . Fluorometric assays can also be used but require rigorous validation to avoid cross-reactivity with structurally similar compounds .

Q. How should researchers design experiments to assess the metabolic stability of 24-Fluoro-1,25-dihydroxyvitamin D₂?

- Methodological Answer : Use in vitro models (e.g., hepatocyte or microsome incubations) to evaluate CYP24A1-mediated catabolism. Monitor metabolite formation (e.g., 24,25-dihydroxy derivatives) via LC-MS/MS .

- Key Variables : Control pH (7.4), temperature (37°C), and co-factor availability (NADPH) .

- Data Interpretation : Compare half-life (t₁/₂) and intrinsic clearance (CLint) to non-fluorinated analogs to assess fluorination’s impact on metabolic resistance .

Advanced Research Questions

Q. How can researchers resolve contradictions in tissue-specific activity data for 24-Fluoro-1,25-dihydroxyvitamin D₂?

- Methodological Answer :

- Meta-Analysis : Apply PRISMA guidelines to aggregate data from heterogeneous studies, stratifying results by tissue type (e.g., bone vs. kidney) and experimental models (e.g., cell lines vs. in vivo) .

- Controlled Replication : Standardize assay conditions (e.g., serum-free media, matched cell passage numbers) to minimize variability .

- Orthogonal Assays : Validate findings using dual methods (e.g., LC-MS/MS for metabolite levels and qPCR for VDR target genes) .

Q. What strategies validate the molecular targets of 24-Fluoro-1,25-dihydroxyvitamin D₂ in gene regulation studies?

- Methodological Answer :

- CRISPR-Cas9 Knockout : Disrupt the vitamin D receptor (VDR) or CYP24A1 genes to confirm compound specificity .

- Dose-Response Analysis : Establish EC₅₀ values for target gene induction (e.g., CYP24A1, TRPV6) and compare to non-fluorinated analogs .

- Chromatin Immunoprecipitation (ChIP) : Directly link 24-Fluoro-1,25-dihydroxyvitamin D₂ binding to VDR occupancy at gene promoters .

Q. How does fluorination at the C24 position alter the structure-activity relationship (SAR) of 1,25-dihydroxyvitamin D₂?

- Methodological Answer :

- Crystallography : Resolve the compound’s 3D structure to assess fluorination-induced conformational changes in the VDR ligand-binding domain .

- Free Energy Calculations : Use molecular dynamics simulations to quantify binding affinity differences between fluorinated and non-fluorinated analogs .

- Biological Correlates : Compare hypercalcemic thresholds in animal models to evaluate reduced toxicity .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent effects of 24-Fluoro-1,25-dihydroxyvitamin D₂ in preclinical models?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀ and maximal response (Emax) .

- Covariate Adjustment : Account for baseline 25-hydroxyvitamin D levels, which may confound outcomes .

- Sensitivity Analysis : Test robustness by excluding outliers or stratifying by demographic factors (e.g., age, sex) .

Q. How should researchers interpret the 25-hydroxyvitamin D/24,25-dihydroxyvitamin D ratio in metabolic studies?

- Methodological Answer :

- Biomarker Utility : A low ratio (<10) suggests rapid catabolism via CYP24A1, while a high ratio (>20) indicates metabolic resistance .

- Confounding Factors : Adjust for renal function (e.g., eGFR) and genetic variants (e.g., CYP24A1 mutations) that alter enzyme activity .

Table 1: Key Methodological Considerations for 24-Fluoro-1,25-dihydroxyvitamin D₂ Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.